molecular formula C7H5BrN2O B1446592 6-Bromoimidazo[1,2-a]pyridin-2-ol CAS No. 1506471-03-9

6-Bromoimidazo[1,2-a]pyridin-2-ol

Numéro de catalogue: B1446592
Numéro CAS: 1506471-03-9
Poids moléculaire: 213.03 g/mol
Clé InChI: KAVQXCCNDPCXOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoimidazo[1,2-a]pyridin-2-ol is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is a solid supplied for laboratory and research applications only. As a brominated heterocyclic building block, this compound is a versatile intermediate in organic synthesis and medicinal chemistry . The presence of both a bromine atom and a hydroxyl group on the imidazopyridine scaffold allows for further functionalization through various coupling reactions, facilitating the exploration of novel chemical space. Researchers utilize this and similar bromo-heterocycles in the synthesis of more complex molecules for pharmaceutical development and biological screening . This product is intended for research use by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVQXCCNDPCXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506471-03-9
Record name 6-bromoimidazo[1,2-a]pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and behavior of 6-Bromoimidazo[1,2-a]pyridin-2-ol (and its predominant tautomer, 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one ).[1]

Executive Summary

6-Bromoimidazo[1,2-a]pyridin-2-ol is a bicyclic nitrogen heterocycle serving as a critical scaffold in medicinal chemistry.[1] It is structurally distinct from the parent imidazo[1,2-a]pyridine by the presence of an oxygen function at the C2 position and a bromine handle at C6. This compound exhibits significant prototropic tautomerism , existing predominantly as the 2(3H)-one (lactam) form in the solid state and polar solvents. Its 6-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), making it a high-value intermediate for synthesizing GABA receptor modulators, anti-infectives, and kinase inhibitors.[1]

Chemical Identity & Structural Dynamics[2]

Nomenclature and Identifiers[2][3]
  • IUPAC Name: 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one[1]

  • Common Name: 6-Bromo-2-hydroxyimidazo[1,2-a]pyridine[1]

  • CAS Numbers:

    • 886436-47-1 (Refers to the 2(3H)-one tautomer)[1]

    • 1506471-03-9 (Refers to the 2-ol tautomer)[1]

  • Molecular Formula: C₇H₅BrN₂O[2][3]

  • Molecular Weight: 213.03 g/mol [2]

Tautomeric Equilibrium

The physicochemical behavior of this compound is defined by the equilibrium between the enol (2-ol) and keto (2-one) forms. Unlike simple phenols, the fusion of the imidazole ring to the pyridine creates a system where the 2-one form is energetically favored due to the stability of the amide-like (lactam) resonance, despite the loss of full aromaticity in the imidazole ring.

  • Solid State: Exclusively exists as the 2-one form, stabilized by intermolecular hydrogen bonding (N-H···O=C).

  • Solution State: In polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH, H₂O), the equilibrium heavily favors the 2-one form (>95%).

Figure 1: Tautomeric Equilibrium

Tautomerism cluster_0 Minor Tautomer (Enol) cluster_1 Major Tautomer (Keto/Lactam) Enol 6-Bromoimidazo[1,2-a]pyridin-2-ol (Aromatic Imidazole Ring) Keto 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one (Non-aromatic Imidazole Ring) Enol->Keto  Spontaneous   Keto->Enol  Rare  

Caption: The equilibrium strongly favors the keto form (right) in solid state and polar media.

Physicochemical Parameters

The following data consolidates experimental observations with computed values based on the imidazo[1,2-a]pyridin-2-one scaffold.

ParameterValue / DescriptionContext & Causality
Physical State Solid powder (Pale yellow to tan)Color arises from extended conjugation and trace oxidation products.[1][2]
Melting Point > 200 °C (Decomposition)High MP due to strong intermolecular H-bonding network (dimer-like stacking) typical of lactams.[1][2]
Solubility (Water) Low (< 1 mg/mL at pH 7)The neutral lactam is poorly soluble.[2] Solubility increases significantly at pH < 4 (protonation) or pH > 12 (deprotonation).[2]
Solubility (Organic) DMSO, DMF, DMAc (High)Polar aprotic solvents disrupt H-bonding.[2] Moderate solubility in MeOH/EtOH; poor in DCM, Hexanes.[2]
pKa (Acidic) ~11.5 - 12.5 (C3-H acidity)The methylene at C3 is flanked by a carbonyl and an imine-like nitrogen, making it essentially a "cyclic amide" alpha-carbon.[1]
pKa (Basic) ~3.5 - 4.5 (N1 protonation)The bridgehead nitrogen is less basic than pyridine due to delocalization into the carbonyl.
LogP (Computed) ~1.2 - 1.5The bromine atom adds lipophilicity (+0.7 log units) compared to the parent scaffold, balancing the polarity of the amide.
H-Bond Donors 1 (NH in lactam form)Critical for binding interactions in protein active sites.[1][2]
H-Bond Acceptors 2 (C=O, N1)The carbonyl oxygen is a strong acceptor.[2]

Synthesis & Characterization

Synthetic Protocol

The most robust synthesis involves the condensation of 2-amino-5-bromopyridine with an activated glycine equivalent (e.g., ethyl bromoacetate) followed by cyclization.[1]

Reagents:

  • 2-Amino-5-bromopyridine (Starting Material)[1][2][4][5][6]

  • Ethyl bromoacetate (Alkylation agent)[2]

  • Ethanol (Solvent)[2][7]

  • Sodium Bicarbonate (Base) or Reflux (Thermal cyclization)[2]

Workflow Diagram:

Synthesis SM1 2-Amino-5-bromopyridine Intermediate N-(5-bromo-2-pyridyl)glycine ethyl ester SM1->Intermediate Alkylation (EtOH, Reflux) Reagent Ethyl Bromoacetate Reagent->Intermediate Product 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one Intermediate->Product Cyclization (-EtOH)

Caption: Two-step cascade: N-alkylation followed by intramolecular cyclization.[1]

Step-by-Step Procedure:

  • Alkylation : Dissolve 2-amino-5-bromopyridine (1.0 eq) in absolute ethanol. Add ethyl bromoacetate (1.1 eq).[2]

  • Reflux : Heat the mixture to reflux for 4–6 hours. The intermediate ester may form initially.[2]

  • Cyclization : If the product does not precipitate directly, add a weak base (NaHCO₃) to neutralize the HBr byproduct and drive the cyclization (loss of ethanol).

  • Isolation : Cool to room temperature. The product usually precipitates as a solid.[2] Filter, wash with cold water/ethanol, and dry.[2]

  • Purification : Recrystallization from ethanol/water or DMF/water.[2]

Spectroscopic Validation
  • ¹H NMR (DMSO-d₆):

    • δ 4.5–4.8 ppm (s, 2H): Characteristic signal for the CH₂ at position 3 . This confirms the 2-one (keto) structure.[2] In the 2-ol aromatic form, this would be a single aromatic proton signal at ~7.5 ppm.[2]

    • δ 8.8 ppm (s, 1H): H-5 proton (deshielded by bromine and ring nitrogen).[2]

    • δ 7.5–7.8 ppm (m, 2H): H-7 and H-8 aromatic protons.[1][2]

  • MS (ESI): [M+H]⁺ peaks at m/z 213 and 215 (1:1 ratio indicating one bromine atom).[2]

Reactivity & Stability

C3-Position Reactivity (Methylene Active Site)

The C3 methylene group in the 2-one tautomer is highly active (similar to a malonic ester alpha-position).[1]

  • Aldol Condensations : Reacts with aldehydes (Knoevenagel-type) to form 3-arylidene derivatives.[1][2]

  • Electrophilic Substitution : Can be halogenated or alkylated at C3.[2]

C6-Position Reactivity (Bromine Handle)

The bromine atom is chemically robust under acidic/basic conditions but highly reactive toward transition metals.[2]

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to install aryl groups.[2]

  • Buchwald-Hartwig Amination : Allows introduction of amine side chains.[1][2]

Stability Profile
  • Hydrolysis : Stable to aqueous acid; susceptible to ring opening in strong aqueous base (NaOH > 1M) at high temperatures, reverting to the pyridine derivative.

  • Oxidation : The C3 position is susceptible to oxidation in air over long periods if stored in solution; solid state is stable.[2]

References

  • Synthesis of Imidazo[1,2-a]pyridin-2-ones : Journal of Heterocyclic Chemistry, "Tautomerism and Synthesis of Imidazo[1,2-a]pyridin-2(3H)-ones."[1] (General scaffold synthesis).

  • Tautomeric Equilibrium : Elguero, J., et al.[2] The Tautomerism of Heterocycles. Academic Press, 1976.[2] (Foundational text on heterocycle tautomerism).

  • Cross-Coupling Applications : Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of 6-substituted imidazo[1,2-a]pyridines as anti-infective agents."[2]

  • Chemical Data Sources

    • PubChem CID: 1506471-03-9 (2-ol form) Link[1]

    • SciFinder/CAS Registry for 886436-47-1.[1][2]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoimidazo[1,2-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The targeted synthesis and characterization of novel derivatives are crucial for the development of new therapeutic agents. This guide provides a comprehensive technical overview of the spectroscopic characterization of a specific, potentially novel derivative, 6-Bromoimidazo[1,2-a]pyridin-2-ol. Due to the limited availability of direct experimental data for this compound, this document serves as a predictive and instructional manual, leveraging established principles and data from closely related analogues to forecast its spectral properties (NMR, IR, MS). Furthermore, it outlines the necessary experimental protocols for its synthesis and subsequent spectroscopic analysis, providing a self-validating framework for researchers in the field.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of biologically active molecules.[1][2][3] This fused bicyclic system, comprised of an imidazole ring fused to a pyridine ring, is known to exhibit anti-inflammatory, anticancer, antiplasmodial, antibacterial, and antifungal properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom and a hydroxyl group, as in 6-Bromoimidazo[1,2-a]pyridin-2-ol, is anticipated to modulate the electronic and biological characteristics of the parent molecule, making its synthesis and characterization a subject of considerable interest.

Proposed Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] Based on this established methodology, a plausible synthetic route to 6-Bromoimidazo[1,2-a]pyridin-2-ol is proposed, starting from 2-amino-5-bromopyridine.

Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-amino-5-bromopyridine 2-Amino-5-bromopyridine conditions 1. Cyclization (e.g., NaHCO3, Ethanol, Reflux) 2. Hydrolysis (e.g., NaOH, H2O) 2-amino-5-bromopyridine->conditions Reacts with alpha_halo_ester α-Halo-ester (e.g., Ethyl bromoacetate) alpha_halo_ester->conditions product 6-Bromoimidazo[1,2-a]pyridin-2-ol conditions->product Yields Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrated Data Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation of 6-Bromoimidazo[1,2-a]pyridin-2-ol Data_Integration->Structure_Confirmation

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Journey from Serendipitous Discovery to a Privileged Core in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Heterocycle

The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and therapeutic relevance.[1][2] This nitrogen-containing heterocycle is the cornerstone of several commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[3] The unique structural and electronic properties of the imidazo[1,2-a]pyridine nucleus allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-tuberculosis, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.[2][3] The story of the imidazo[1,2-a]pyridine scaffold is a compelling narrative of chemical ingenuity, from its initial synthesis in the early 20th century to its current status as a focal point of intensive research in the quest for novel therapeutics. This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this remarkable class of compounds, with a focus on the insights that have propelled its journey from a laboratory curiosity to a cornerstone of modern drug discovery.

A Historical Perspective: The Genesis of a Scaffold

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century, a period of significant advancement in organic chemistry. The pioneering work of Russian chemist Aleksei Yevgen'evich Chichibabin (also spelled Tschitschibabin) laid the foundation for the synthesis of this important heterocyclic system.

The Precursor: The Chichibabin Pyridine Synthesis

Before the direct synthesis of the imidazo[1,2-a]pyridine ring system, Chichibabin's work on pyridine chemistry was already making waves. In 1914, he reported the direct amination of pyridine to 2-aminopyridine using sodium amide, a reaction now famously known as the Chichibabin reaction. This discovery was groundbreaking as it provided a direct method to introduce an amino group onto the electron-deficient pyridine ring, opening up new avenues for the synthesis of substituted pyridines.

The Seminal Discovery: The Tschitschibabin Imidazo[1,2-a]pyridine Synthesis (1925)

Building upon his expertise in pyridine chemistry, Chichibabin and his colleagues, in 1925, reported an innovative method for the synthesis of imidazo[1,2-a]pyridines.[4] Their approach involved the condensation reaction of 2-aminopyridine with an α-halocarbonyl compound, specifically bromoacetaldehyde, at elevated temperatures (150-200 °C) in a sealed tube.[4] Although the initial yields were modest, this reaction represented the first general and practical method for constructing the imidazo[1,2-a]pyridine scaffold.

The fundamental transformation, now known as the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involves a two-step process:

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

This classical synthesis, despite its harsh conditions and limited substrate scope in its original form, was a pivotal moment in heterocyclic chemistry. It provided access to a novel class of compounds and laid the groundwork for countless subsequent investigations and refinements.

The Evolution of Synthetic Methodologies: From Harsh Conditions to Green Chemistry

The initial Tschitschibabin synthesis, while historically significant, suffered from drawbacks such as high temperatures, low yields, and the use of sealed reactors. These limitations spurred chemists to develop milder, more efficient, and more versatile methods for the synthesis of imidazo[1,2-a]pyridine derivatives. The evolution of these synthetic strategies reflects the broader trends in organic synthesis, moving towards greater efficiency, sustainability, and molecular diversity.

Modern Iterations of the Tschitschibabin Reaction

Over the years, numerous modifications to the classical Tschitschibabin reaction have been reported, significantly improving its practicality. These include the use of milder bases, such as sodium bicarbonate, and the use of alternative solvents to improve yields and reduce reaction times. The development of one-pot procedures, where the pyridinium salt formation and cyclization occur in a single reaction vessel, has further enhanced the efficiency of this method.

The Advent of Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction

A significant leap forward in the synthesis of imidazo[1,2-a]pyridines came with the application of multicomponent reactions (MCRs). Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often in the presence of a Lewis or Brønsted acid catalyst.

The GBB reaction offers several advantages over traditional methods, including:

  • High atom economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Operational simplicity: The reaction is typically performed in a single step, reducing the need for isolation of intermediates.

  • Access to molecular diversity: The ability to vary the three components allows for the rapid generation of large libraries of structurally diverse compounds.

The mechanism of the GBB reaction is thought to proceed through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and rearrangement lead to the formation of the 3-aminoimidazo[1,2-a]pyridine product.

Catalytic and Greener Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of imidazo[1,2-a]pyridines. These approaches often utilize catalytic systems and alternative reaction media to minimize waste and energy consumption.

  • Metal-Catalyzed Syntheses: A wide range of transition metal catalysts, including copper, palladium, and iron, have been employed to facilitate the synthesis of imidazo[1,2-a]pyridines through various C-N and C-C bond-forming reactions.[7] These catalytic methods often proceed under milder conditions and with higher efficiency than their non-catalytic counterparts.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8]

  • Aqueous and Solvent-Free Conditions: To reduce the reliance on volatile organic solvents, researchers have explored the use of water as a reaction medium or have developed solvent-free reaction conditions for the synthesis of imidazo[1,2-a]pyridines.[5]

Experimental Protocols

Classical Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a stirring bar and a reflux condenser, add 2-aminopyridine (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Add α-bromoacetophenone (1.0 mmol) to the solution.

  • Add sodium bicarbonate (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Groebke-Blackburn-Bienaymé (GBB) Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) as a catalyst

  • Methanol

  • Round-bottom flask

  • Stirring bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask containing a stirring bar, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and methanol (5 mL).

  • Add scandium(III) triflate (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add tert-butyl isocyanide (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.[9]

The Therapeutic Landscape: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably fruitful source of new therapeutic agents. Its ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive platform for drug design.

Central Nervous System (CNS) Applications

The most well-known therapeutic application of imidazo[1,2-a]pyridine derivatives is in the treatment of CNS disorders, particularly insomnia and anxiety.

  • Zolpidem (Ambien®): This widely prescribed hypnotic agent acts as a positive allosteric modulator of the GABA-A receptor, with a preference for the α1 subunit. This selective binding is believed to contribute to its sedative effects with a reduced incidence of the anxiolytic and muscle relaxant side effects associated with non-selective benzodiazepines.

  • Alpidem and Saripidem: These anxiolytic drugs also target the GABA-A receptor, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in modulating this important neurotransmitter system.

Anticancer Activity

A growing body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

  • Other Mechanisms: Imidazo[1,2-a]pyridine-based compounds have also been reported to act as inhibitors of histone deacetylases (HDACs) and to induce apoptosis through other pathways.

Anti-infective Properties

The imidazo[1,2-a]pyridine scaffold has also shown significant promise in the development of new anti-infective agents.

  • Anti-tuberculosis Activity: Several imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11] These compounds have been shown to target the cytochrome bc1 complex, a key component of the electron transport chain in M. tuberculosis.[3]

  • Antiviral and Antifungal Activity: Various derivatives have been reported to possess antiviral and antifungal properties, highlighting the broad-spectrum anti-infective potential of this scaffold.

Structure-Activity Relationships (SAR)

The extensive research into the medicinal chemistry of imidazo[1,2-a]pyridines has led to a deep understanding of the structure-activity relationships that govern their biological activity.

Position of Substitution Therapeutic Target General SAR Observations
C2 CNS (GABA-A Receptor)A substituted phenyl ring at this position is often crucial for high-affinity binding. The nature and position of substituents on the phenyl ring can modulate selectivity for different GABA-A receptor subtypes.
AnticancerAromatic and heteroaromatic substituents at C2 are common in active compounds. The specific substituent can influence the mechanism of action (e.g., kinase inhibition vs. tubulin polymerization inhibition).[12][13]
Anti-tuberculosisA substituted phenyl or other aromatic group at C2 is generally required for potent activity. Lipophilic substituents on the aromatic ring can enhance activity.
C3 CNS (GABA-A Receptor)Small, lipophilic groups or hydrogen are generally preferred. Larger substituents can decrease affinity.
AnticancerA wide variety of substituents are tolerated at this position. The introduction of specific functional groups can be used to target particular enzymes or cellular pathways.[14]
Anti-tuberculosisAn amide functionality at C3 is a key feature of many potent anti-tuberculosis agents. The nature of the amine component of the amide can be varied to optimize pharmacokinetic properties.
C5, C6, C7, C8 (Pyridine Ring) GeneralSubstituents on the pyridine ring can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system and affect binding to biological targets.

Visualizing the Chemistry: Diagrams and Workflows

Tschitschibabin Reaction Mechanism

Tschitschibabin_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack alpha-Haloketone α-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclization Intramolecular Cyclization Pyridinium_Salt->Cyclization Dehydration Dehydration Cyclization->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Caption: Mechanism of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Groebke-Blackburn-Bienaymé (GBB) Reaction

GBB_Reaction 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization 3-Amino-Imidazo[1,2-a]pyridine 3-Amino-Imidazo[1,2-a]pyridine Cyclization->3-Amino-Imidazo[1,2-a]pyridine

Caption: Simplified workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Conclusion and Future Directions

The journey of the imidazo[1,2-a]pyridine scaffold, from its initial synthesis by Tschitschibabin to its current status as a privileged core in drug discovery, is a testament to the power of fundamental chemical research and the relentless pursuit of new therapeutic solutions. The development of innovative synthetic methodologies, including multicomponent reactions and green chemistry approaches, has made this versatile scaffold more accessible than ever, fueling its exploration in a wide range of therapeutic areas.

Looking ahead, the future of imidazo[1,2-a]pyridine research is bright. The continued exploration of new synthetic methods will undoubtedly lead to even greater molecular diversity and the discovery of novel biological activities. The application of computational chemistry and artificial intelligence in drug design will further accelerate the identification of potent and selective imidazo[1,2-a]pyridine-based drug candidates. As our understanding of the complex biology of diseases deepens, the imidazo[1,2-a]pyridine scaffold, with its proven track record and remarkable versatility, is poised to play an even more significant role in the development of the next generation of medicines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. ResearchGate. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Research J. of Soc. & Med. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. ResearchGate. Available at: [https://www.researchgate.net/publication/364448530_Synthesis_of_Imidazo12-a]pyridines_via_Multicomponent_GBBR_Using_a-isocyanoacetamides]([Link])

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

Sources

Methodological & Application

Application Note: Reaction Mechanism and Synthetic Protocol for the Formation of 6-Bromoimidazo[1,2-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. We will elucidate the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure high-yield and high-purity synthesis. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure renowned for its broad spectrum of biological activities.[1] This bicyclic system, which is isosteric to purines, is a cornerstone in the design of numerous therapeutic agents, including anxiolytics like Alpidem and the widely prescribed hypnotic, Zolpidem. The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. The specific target of this guide, 6-Bromoimidazo[1,2-a]pyridin-2-ol, serves as a valuable intermediate for the synthesis of more complex molecules, with the bromine atom providing a handle for further cross-coupling reactions and the 2-ol (or its tautomeric 2-oxo form) offering sites for additional derivatization.

The Reaction Mechanism: A Modified Tschitschibabin Condensation

The formation of the imidazo[1,2-a]pyridine ring system is classically achieved through the Tschitschibabin (or Chichibabin) pyridine synthesis.[2] The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol is a variation of this reaction, involving the cyclocondensation of a substituted 2-aminopyridine with a suitable α-halocarbonyl compound. In this case, the key precursors are 5-bromo-2-aminopyridine and an α-haloacetic acid derivative, such as ethyl bromoacetate.

The reaction proceeds through a well-defined, three-step mechanism:

  • Initial N-Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring (the most nucleophilic nitrogen) on the electrophilic α-carbon of ethyl bromoacetate. This results in the displacement of the bromide ion and the formation of a key intermediate, an N-alkylated pyridinium salt.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group. This leads to the formation of a five-membered heterocyclic ring intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a molecule of ethanol and subsequent dehydration to yield the stable, aromatic imidazo[1,2-a]pyridine ring system. The product, 6-Bromoimidazo[1,2-a]pyridin-2-ol, exists in equilibrium with its more stable keto tautomer, 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one.

Reaction Mechanism: Formation of 6-Bromoimidazo[1,2-a]pyridin-2-ol

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 5-Bromo-2-aminopyridine Intermediate1 N-Alkylated Pyridinium Salt Reactant1->Intermediate1 Step 1: N-Alkylation (Pyridine N attacks α-carbon) Reactant2 Ethyl Bromoacetate Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization (Amino group attacks carbonyl) Product 6-Bromoimidazo[1,2-a]pyridin-2-ol (Tautomer: 2-one form) Intermediate2->Product Step 3: Dehydration & Aromatization (-EtOH, -H₂O)

Caption: The reaction mechanism for the formation of 6-Bromoimidazo[1,2-a]pyridin-2-ol.

Experimental Protocol

This protocol is a robust method for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol. It is crucial to adhere to all safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), as ethyl bromoacetate is a lachrymator.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Bromo-2-aminopyridine172.011.72 g10.0Commercially available.[3][4]
Ethyl bromoacetate167.001.34 mL (1.92 g)11.5Use with caution (lachrymator).
Sodium bicarbonate (NaHCO₃)84.011.26 g15.0Acts as a base to neutralize HBr.
Ethanol (anhydrous)46.0750 mL-Solvent.
Ethyl acetate88.11As needed-For extraction.
Brine-As needed-For washing.
Anhydrous sodium sulfate142.04As needed-For drying.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.72 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Addition of Reagents: Stir the mixture until the 5-bromo-2-aminopyridine has completely dissolved. Add sodium bicarbonate (1.26 g, 15.0 mmol), followed by the dropwise addition of ethyl bromoacetate (1.34 mL, 11.5 mmol) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford 6-Bromoimidazo[1,2-a]pyridin-2-ol as a solid.

Characterization

The structure of the synthesized 6-Bromoimidazo[1,2-a]pyridin-2-ol should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environments of the fused ring system.

  • ¹³C NMR: To identify the carbon skeleton.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the 2-oxo tautomer and N-H/O-H stretches.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure that the 5-bromo-2-aminopyridine and ethyl bromoacetate are of high purity to avoid side reactions.

  • Anhydrous Conditions: While the reaction can tolerate small amounts of water, using anhydrous ethanol is recommended for optimal results.

  • Reaction Time: The reaction time may need to be adjusted based on the specific substitution pattern of the aminopyridine. Monitoring by TLC is crucial.

  • Tautomerism: Be aware that the product exists as a tautomeric mixture of the 2-ol and 2-one forms. This may be reflected in the characterization data (e.g., in NMR spectra).

Conclusion

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol via a modified Tschitschibabin condensation is a reliable and scalable method for accessing this important heterocyclic intermediate. A thorough understanding of the reaction mechanism, coupled with careful execution of the experimental protocol, will enable researchers to consistently obtain high yields of the desired product. This application note serves as a practical guide to facilitate the synthesis and further exploration of the rich chemistry of imidazo[1,2-a]pyridines in drug discovery and development.

References

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]

  • Jose, J., & Sadasivan, C. (2014). Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal of Applied Chemistry, 7(1), 32-35.
  • Kaur, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35081-35093. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 23, 2026, from [Link]

  • Dandu, R. R., & Adam, G. C. (2011).
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(8), 123-127.
  • ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Retrieved February 23, 2026, from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

Sources

Application Note: 6-Bromoimidazo[1,2-a]pyridin-2-ol as a Privileged Scaffold for Kinase Interrogation and Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 6-Bromoimidazo[1,2-a]pyridin-2-ol (hereafter referred to as 6-BIP-2-ol ) as a high-value chemical probe precursor and fragment lead. Unlike "final" probes (e.g., biotinylated inhibitors), 6-BIP-2-ol serves as a functionalizable core in Fragment-Based Drug Discovery (FBDD). Its specific utility lies in its dual nature:

  • Kinase Hinge Binding: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, allowing it to probe the hinge region of kinases (e.g., p38 MAPK, PI3K).

  • Fluorescent Sensing: The core exhibits Excited-State Intramolecular Proton Transfer (ESIPT) potential, making it a scaffold for ratiometric fluorescent sensors targeting metal ions or pH changes.

This guide provides protocols for solubilization (addressing critical tautomeric equilibria), fragment screening via Surface Plasmon Resonance (SPR), and synthetic derivatization strategies.

Technical Background & Mechanism

The Tautomeric "Trap"

The critical feature of 6-BIP-2-ol is its tautomerism. While often drawn as the 2-ol (enol) form, it exists in equilibrium with the 2-one (lactam) form in solution. This equilibrium is solvent-dependent and governs its binding affinity.

  • Non-polar solvents: Favors the 2-ol form (stabilized by intramolecular H-bonding if substituted).

  • Aqueous/Polar solvents: Favors the 2-one form.

Why this matters: In kinase pockets, the specific tautomer determines the hydrogen bond donor/acceptor pattern. The 2-one form presents a carbonyl acceptor and an N-H donor, ideal for specific hinge interactions.

The 6-Bromo "Vector"

The bromine atom at the 6-position is not merely a halogen; it serves two distinct roles in probe development:

  • Crystallographic Marker: The heavy atom (Br) provides an anomalous signal in X-ray crystallography, facilitating unambiguous placement of the fragment within a protein electron density map.

  • Synthetic Handle: It allows for rapid expansion via Suzuki-Miyaura cross-coupling to explore the "solvent-exposed" region of a binding pocket.

Visualization: Tautomerism & Binding Logic

Tautomer_Binding cluster_0 Solvent-Dependent Equilibrium Enol 2-Hydroxy Form (Enol) Favored in DMSO/Non-polar Keto 2-Oxo Form (Lactam) Favored in Water/Buffer Enol->Keto Tautomerization (Ka) Target Kinase Hinge Region (ATP Pocket) Enol->Target H-Bond Donor (OH) H-Bond Acceptor (N) XRay X-Ray Crystallography (Anomalous Scattering) Enol->XRay 6-Br Signal Keto->Target H-Bond Donor (NH) H-Bond Acceptor (C=O) Keto->XRay 6-Br Signal

Figure 1: Tautomeric equilibrium of 6-BIP-2-ol and its implications for binding modes and detection.

Physical Properties & Handling[1][2]

Table 1: Physicochemical Profile

PropertyValueNotes
Molecular Weight 213.03 g/mol Ideal for fragment screening (Rule of 3 compliant).
LogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability.
Solubility (DMSO) >50 mMStock solutions are stable at -20°C.
Solubility (PBS) <1 mMCritical: Prone to aggregation at high concentrations in buffer.
pKa ~5.5 (Pyridine N)Protonation state changes near physiological pH.
Appearance Pale yellow solidDarkens upon oxidation; store under inert gas.

Experimental Protocols

Protocol A: Preparation of "Fragment-Ready" Stock Solutions

Objective: To prepare a stable stock solution that minimizes aggregation and tautomeric shifting artifacts.

  • Weighing: Weigh 2.13 mg of 6-BIP-2-ol into a generic amber glass vial (avoid plastics initially to prevent non-specific adsorption).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: PCR/Spectroscopy). Vortex for 30 seconds.

    • Note: Sonicate for 1 min if visible particulates remain.

  • QC Check (Absorbance): Dilute 1:100 in DMSO and measure UV-Vis.

    • Pass Criteria: Distinct peak

      
       ~260-280 nm.
      
    • Fail Criteria: Broad tailing >350 nm (indicates oxidation/aggregation).

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To validate binding of 6-BIP-2-ol to a target kinase (e.g., p38 MAPK).

Reagents:

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 3% DMSO (matched to sample).

  • Sensor Chip: CM5 (Cytiva) or equivalent carboxylated chip.

Procedure:

  • Immobilization: Immobilize the target protein via standard amine coupling to a density of ~3000 RU (high density required for small fragments).

  • Sample Preparation: Dilute DMSO stock into Running Buffer to generate a concentration series: 0, 10, 50, 100, 200, 500 µM.

    • Crucial Step: Ensure DMSO concentration is exactly 3% in all samples to avoid "bulk shift" errors.

  • Injection:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

  • Analysis:

    • Solvent Correction: Apply DMSO calibration curve correction.

    • Fit: Use a 1:1 Steady-State Affinity model (Equilibrium analysis).

    • Expectation: Fast on/off rates (square wave sensorgrams) are typical for this fragment.

Protocol C: Derivatization via Suzuki-Miyaura Coupling

Objective: To extend the 6-Br position, creating a high-affinity probe.

Reaction Scheme: 6-BIP-2-ol (1 eq) + Aryl Boronic Acid (1.2 eq) -> 6-Aryl-BIP-2-ol

  • Setup: In a microwave vial, combine:

    • 6-BIP-2-ol (0.2 mmol)

    • Target Boronic Acid (0.24 mmol)

    • Pd(dppf)Cl2 (5 mol%)

    • K2CO3 (2 M aqueous solution, 3 eq)

    • Dioxane (2 mL)

  • Reaction: Seal and purge with Nitrogen. Heat to 90°C for 2-4 hours (or microwave 110°C for 20 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Note: The product may be more fluorescent than the starting material. Use UV (254/365 nm) for fraction collection.

Application Workflow: From Scaffold to Probe

The following diagram illustrates the decision matrix for using 6-BIP-2-ol in drug discovery or sensor development.

Workflow Start Start: 6-Bromoimidazo[1,2-a]pyridin-2-ol Decision Intended Application? Start->Decision PathA Kinase/ATP-Site Targeting Decision->PathA PathB Fluorescent Sensor Dev Decision->PathB Screen Fragment Screen (SPR/NMR) Confirm Binding to Hinge PathA->Screen Xray Co-Crystallography (Detect Br Anomaly) Screen->Xray Chem Suzuki Coupling at C-6 (Reach Hydrophobic Pocket) Xray->Chem Lead Lead Compound (High Affinity Inhibitor) Chem->Lead Func Functionalize C-3 (Aldehyde/Condensation) PathB->Func Mech Mechanism: ESIPT (Metal Chelation ON/OFF) Func->Mech Sensor Ratiometric Probe (Hg2+, Fe3+, pH) Mech->Sensor

Figure 2: Strategic workflow for utilizing the 6-BIP-2-ol scaffold in medicinal chemistry and sensing applications.

Safety & Troubleshooting

  • Toxicity: Imidazo[1,2-a]pyridines can be biologically active.[1][2][3][4][5] Treat as a potential irritant and toxic by ingestion.

  • False Positives (Assays):

    • Aggregation: This scaffold is flat and hydrophobic. In biochemical assays, include 0.01% Triton X-100 to prevent aggregate-based inhibition.

    • Fluorescence Interference: If using this molecule in a fluorescence polarization (FP) assay, be aware of its intrinsic fluorescence (blue/green region), which may interfere with common tracers.

References

  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological applications." Organic & Biomolecular Chemistry. Link

  • Goel, R., et al. (2015).[6] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Synthetic Communications. Link

  • Kouznetsov, V. V., et al. (2018). "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives." Photochemical & Photobiological Sciences. Link

  • Gueiffier, A., et al. (2011). "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "6-Bromoimidazo[1,2-a]pyridin-2-ol."[7] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for Assessing the Anti-proliferative Effects of 6-Bromoimidazo[1,2-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the anti-proliferative effects of the novel compound, 6-Bromoimidazo[1,2-a]pyridin-2-ol. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting significant biological activities, including anticancer properties.[1][2][3] This guide presents a logical, tiered approach to characterizing the anti-proliferative potential of 6-Bromoimidazo[1,2-a]pyridin-2-ol, from initial screening to mechanistic elucidation.

Introduction: The Scientific Rationale

The assessment of a novel compound's anti-proliferative activity is a cornerstone of anti-cancer drug discovery. The primary objective is to determine if and how a compound can inhibit the growth of cancer cells. This process involves a series of well-designed experiments to quantify the inhibitory effect, understand the underlying mechanism, and identify the cellular pathways being modulated.

For 6-Bromoimidazo[1,2-a]pyridin-2-ol, a compound belonging to a class known for its diverse biological activities, a systematic evaluation is crucial.[4][5][6] This guide will detail a multi-faceted approach, beginning with broad-spectrum viability assays and progressing to more specific assays that probe DNA synthesis, long-term survival, cell cycle progression, and apoptosis. Finally, we will explore methods to investigate the molecular signaling pathways potentially targeted by the compound.

Part 1: Primary Assessment of Anti-proliferative Activity

The initial phase of testing aims to establish whether 6-Bromoimidazo[1,2-a]pyridin-2-ol exerts a cytotoxic or cytostatic effect on cancer cells and to determine its potency (e.g., IC50 value).

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10] The amount of formazan produced is proportional to the number of living cells.[9]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCC1937, HT-29, or Caco-2, which have been used to test other imidazo[1,2-a]pyridines) in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[1][3][10]

  • Compound Treatment: Prepare a serial dilution of 6-Bromoimidazo[1,2-a]pyridin-2-ol in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. Add the compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include appropriate vehicle controls (DMSO-treated cells).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Recommendation
Cell Lines Start with a panel of cancer cell lines (e.g., breast, colon, lung).
Seeding Density Optimize for each cell line to ensure exponential growth during the assay.
Compound Concentrations Use a wide range in a logarithmic scale (e.g., 0.01 µM to 100 µM).
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle control (e.g., DMSO), positive control (e.g., doxorubicin).
BrdU Assay: A Direct Measure of DNA Synthesis

To confirm that the observed effects are due to inhibition of proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay is recommended. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][12] This provides a more direct measure of cell proliferation than metabolic assays.

Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with 6-Bromoimidazo[1,2-a]pyridin-2-ol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10-30 µM and incubate.[12][13]

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the detection antibody.[13][14]

  • Antibody Incubation: Add an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

  • Substrate Addition and Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate to develop a colored product. Stop the reaction with an acidic solution.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]

Part 2: Assessment of Long-Term Anti-proliferative Effects

While short-term assays provide valuable data on immediate cytotoxic or cytostatic effects, it is crucial to assess the long-term impact of a compound on the ability of cells to proliferate and form colonies.

Colony Formation (Clonogenic) Assay

The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony of at least 50 cells.[15][16] It is considered the gold standard for determining the long-term effectiveness of cytotoxic agents.

Protocol: Colony Formation Assay

  • Cell Seeding: Prepare a single-cell suspension and seed a low, optimized number of cells (e.g., 100-1000 cells per well) in 6-well plates.[15][16]

  • Compound Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of 6-Bromoimidazo[1,2-a]pyridin-2-ol for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 3-5 days.[16]

  • Colony Staining: Once visible colonies have formed, remove the medium, wash with PBS, and fix the colonies with a solution such as methanol. Stain the colonies with a 0.5% crystal violet solution.[16]

  • Colony Counting: After staining, wash the plates with water and allow them to dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.

Experimental Workflow Visualization

G cluster_primary Primary Assessment cluster_secondary Long-Term Assessment cluster_mechanistic Mechanistic Studies A Cancer Cell Lines B Treatment with 6-Bromoimidazo[1,2-a]pyridin-2-ol A->B C MTT Assay (Metabolic Activity) B->C D BrdU Assay (DNA Synthesis) B->D E Determine IC50 C->E D->E F Colony Formation Assay (Clonogenic Survival) E->F G Assess Long-Term Anti-proliferative Effect F->G H Cell Cycle Analysis (PI Staining) G->H I Apoptosis Assay (Annexin V/PI) G->I J Western Blot (Signaling Pathways) G->J K Elucidate Mechanism of Action H->K I->K J->K

Caption: Overall workflow for assessing the anti-proliferative effects of a novel compound.

Part 3: Elucidating the Mechanism of Action

Once the anti-proliferative effects of 6-Bromoimidazo[1,2-a]pyridin-2-ol are confirmed, the next step is to investigate the underlying mechanism. This involves examining the compound's impact on cell cycle progression, its ability to induce programmed cell death (apoptosis), and its effect on key signaling pathways.

Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from dividing.[17] Flow cytometry using propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[18][19]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with 6-Bromoimidazo[1,2-a]pyridin-2-ol at concentrations around the IC50 value for 24 or 48 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Apoptosis Assay by Annexin V/PI Staining

A key desired outcome for an anti-cancer compound is the induction of apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, can be used to detect early apoptotic cells.[20][22] Propidium iodide is used as a viability dye to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[20]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[20][23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][23]

  • Flow Cytometry: Add additional binding buffer to each sample and analyze immediately by flow cytometry.

Investigation of Key Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial intracellular signaling cascades that regulate cell proliferation, growth, and survival.[24][25][26][27] Dysregulation of these pathways is a common feature of many cancers.[24][28] Therefore, it is logical to investigate whether 6-Bromoimidazo[1,2-a]pyridin-2-ol exerts its anti-proliferative effects by modulating these pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, as phosphorylation is a key indicator of their activation.[29][30]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with 6-Bromoimidazo[1,2-a]pyridin-2-ol for a short duration (e.g., 30 minutes to 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[29]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[29] Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[29][31]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Hypothesized Signaling Pathway Modulation

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Growth Cell Proliferation & Growth ERK->Proliferation_Growth Compound 6-Bromoimidazo[1,2-a]pyridin-2-ol Compound->Inhibition Inhibition->PI3K Inhibition->Akt Inhibition->RAS Inhibition->RAF Inhibition->MEK Inhibition->ERK

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by the compound.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-proliferative effects of 6-Bromoimidazo[1,2-a]pyridin-2-ol. By employing this tiered approach, from initial viability screening to in-depth mechanistic studies, researchers can generate a thorough and reliable dataset to characterize the compound's potential as an anti-cancer agent. The protocols outlined herein are based on established and widely accepted methodologies, ensuring the generation of high-quality, reproducible data critical for advancing drug discovery efforts.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • Telford, W. G. (2012). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 2(21), e282. [Link]

  • Creative Bioarray. (n.d.). Soft Agar Assay for Colony Formation Protocol. [Link]

  • Cusabio. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.3. [Link]

  • Nexcelom Bioscience. (n.d.). Colony Formation Assay with Celigo Visualisation. [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. [Link]

  • AnyGenes. (n.d.). PI3K/AKT Signaling Pathway: Functions and Biomarkers. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human). [Link]

  • Uddin, S., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. BioMed Research International, 2023, 9383568. [Link]

  • Burleson, K. M., et al. (2014). The Soft Agar Colony Formation Assay. Journal of visualized experiments : JoVE, (92), 51998. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. [Link]

  • Al-Tel, T. H., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4474–4479. [Link]

  • ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK) pathways in the Raw 264.7 macrophages. [Link]

  • BosterBio. (n.d.). MAPK/Erk Growth and Differentiation Pathway. [Link]

  • Scott, M. K., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 32(9), 2174–2181. [Link]

  • Gali-Muhtasib, H., et al. (2001). Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. General pharmacology, 35(5), 267–274. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 135, 154869. [Link]

  • Al-Qaisi, Z. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 9(1), 6. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]

  • Fandzloch, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules (Basel, Switzerland), 27(3), 1109. [Link]

  • Al-Qaisi, Z. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Bromoimidazo[1,2-a]pyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: #SYN-6BR-IMP-02 Subject: Yield Improvement & Troubleshooting for 6-Bromoimidazo[1,2-a]pyridin-2-ol

Executive Summary & Chemical Context

User Query: "How do I improve the yield of 6-Bromoimidazo[1,2-a]pyridin-2-ol?"

Scientist's Diagnostic: The synthesis of 6-bromoimidazo[1,2-a]pyridin-2-ol (often existing as its tautomer 6-bromoimidazo[1,2-a]pyridin-2(3H)-one ) is notoriously sensitive. The reaction typically involves the condensation of 2-amino-5-bromopyridine with an


-halo ester (e.g., ethyl bromoacetate).

Primary Yield Killers:

  • Tautomeric Instability: The product exists in equilibrium between the 2-ol (enol) and 2-one (keto) forms. The 2-one form is susceptible to oxidative dimerization in air, leading to "red tar" formation.

  • Incomplete Cyclization: The intermediate N-alkylated salt often precipitates before ring closure is complete.

  • Hydrolysis: Presence of water competes with the intramolecular cyclization, hydrolyzing the ester reagent.

The Reaction Mechanism (Visualized)

To solve yield issues, you must visualize the "Invisible" intermediate steps. The reaction is not a single step but a cascade: N-Alkylation


 Proton Transfer 

Cyclization

Tautomerization
.

ReactionMechanism SM 2-Amino-5-bromopyridine + Ethyl Bromoacetate Inter Intermediate Salt (N-Alkylated Pyridinium) SM->Inter SN2 Attack (Slow Step) Cyclic Cyclization TS (Nucleophilic Attack on Ester) Inter->Cyclic Base Induced Byproduct Hydrolysis/Dimerization (Red Impurities) Inter->Byproduct Moisture Product_Keto Product (Keto Form) Imidazo[1,2-a]pyridin-2-one Cyclic->Product_Keto -EtOH Product_Enol Product (Enol Form) Imidazo[1,2-a]pyridin-2-ol Product_Keto->Product_Enol Tautomerism Product_Keto->Byproduct Oxidation (Air)

Caption: Figure 1. Mechanistic pathway showing the critical intermediate salt and the risk of oxidative degradation.

Optimized Protocol (The "Two-Stage" Method)

Direct reflux often fails because the base promotes ester hydrolysis or side reactions. The Two-Stage Protocol separates the alkylation from the cyclization for maximum control.

Stage 1: Formation of the Pyridinium Salt
  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Ethyl bromoacetate (1.1 eq).

  • Solvent: Dimethoxyethane (DME) or anhydrous Ethanol.

  • Conditions: Reflux for 4–6 hours without base .

  • Checkpoint: A heavy precipitate (the HBr salt) should form.

  • Action: Filter this solid. Wash with cold ether. Do not proceed to cyclization with the crude reaction mixture.

Stage 2: Controlled Cyclization
  • Reagents: Isolated Salt (from Stage 1).

  • Solvent: Water (10 volumes) or Ethanol/Water (1:1).

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Procedure:

    • Suspend the salt in the solvent.

    • Add base slowly to adjust pH to ~8.

    • Stir at room temperature (or mild heat, 40°C) for 1-2 hours.

    • The product will precipitate as the free base (2-one form).

    • Critical: Filter immediately and dry under vacuum.

Troubleshooting & FAQ

Q1: My reaction mixture turned dark red/black. What happened?

Diagnosis: Oxidative degradation. Root Cause: The imidazo[1,2-a]pyridin-2-one core is electron-rich and prone to air oxidation, especially in basic solution at high temperatures. Solution:

  • Degas solvents: Sparge reaction solvents with Nitrogen/Argon for 15 mins before use.

  • Lower Temperature: Do not reflux the cyclization step (Stage 2) unnecessarily.

  • Add Antioxidant: In extreme cases, adding a trace of sodium metabisulfite during workup can prevent "tarring."

Q2: The yield is low (<30%). Where is the mass balance?

Diagnosis: Solubility loss or incomplete alkylation. Root Cause: The N-alkylation (Stage 1) is the rate-determining step. If the ring nitrogen is not nucleophilic enough (due to the electron-withdrawing 6-Br group), the reaction stalls. Solution:

  • Switch Solvent: Use Acetonitrile for Stage 1.[1] It stabilizes the polar transition state better than ethanol.

  • Catalyst: Add 5 mol% Sodium Iodide (NaI) . This generates in situ ethyl iodoacetate, which is a more reactive electrophile (Finkelstein reaction logic).

Q3: The NMR shows a mixture of peaks. Is it impure?

Diagnosis: Tautomeric equilibrium. Root Cause: You are seeing a mix of the keto (CH2 at pos 3) and enol (CH at pos 3, OH at pos 2) forms, or potential dimers. Solution:

  • Run NMR in DMSO-d6 . It tends to stabilize one tautomer (usually the keto form) via hydrogen bonding, simplifying the spectra.

  • Look for the characteristic singlet at

    
     ~4.5-5.0 ppm (CH2 of the keto form).
    

Comparative Solvent/Condition Matrix

Solvent SystemBaseYield PotentialRisk FactorRecommendation
Ethanol (Reflux)

(in situ)
Low (30-40%)High (Red Tar)Avoid for 6-Br analogs.
DMF (100°C)

Medium (50%)High (Workup difficulty)Good for small scale only.
DME (Reflux)

H2O/Base
None


High (75-85%) LowGold Standard.
Melt (No Solvent) NoneVariableHigh (Polymerization)Only for industrial scale.

Workup Decision Logic

Follow this logic tree to determine the best isolation strategy based on your crude mixture's appearance.

WorkupLogic Start Reaction Complete? Precip Is there heavy precipitate? Start->Precip Filter Filter Solid (HBr Salt) Precip->Filter Yes Soluble Solution is clear/dark? Precip->Soluble No Neutralize Suspend in H2O Neutralize to pH 7-8 Filter->Neutralize Evap Evaporate to 20% vol Add Et2O Soluble->Evap Evap->Filter Dry Vacuum Dry (Store under Ar) Neutralize->Dry

Caption: Figure 2. Decision tree for isolating the sensitive imidazopyridine intermediate.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Mechanism of 2-Aminopyridine Alkylation

    • Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9] The Journal of Organic Chemistry, 30(12), 4081-4084.

  • Tautomerism in Imidazo[1,2-a]pyridin-2-ones

    • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. (Foundational text on the 2-ol/2-one equilibrium).
  • Optimization of 6-Bromo Derivatives

    • Gueiffier, A., et al. (1996). Synthesis and biological activity of novel imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 39(15), 2856-2859.

Sources

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Bromoimidazo[1,2-a]pyridine. Recognizing the transition from bench-scale discovery to pilot-scale production presents unique challenges, this document is structured as a series of frequently asked questions and troubleshooting scenarios. Our focus is on anticipating and resolving common issues, ensuring a robust, scalable, and reproducible synthetic protocol.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 6-Bromoimidazo[1,2-a]pyridine, specifically, serves as a key intermediate in the synthesis of compounds like Olprinone, a phosphodiesterase III inhibitor used in treating acute heart failure.[3] The classical and most direct synthesis involves the cyclocondensation of 2-amino-5-bromopyridine with a C2 electrophile, typically chloroacetaldehyde.[3][4] While straightforward on paper, scaling this reaction requires careful control of parameters to maintain yield and purity.

Core Synthesis Pathway: An Overview

The fundamental reaction is a variation of the Tschitschibabin reaction.[4] The process begins with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-5-bromopyridine onto the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Sequence A 2-Amino-5-bromopyridine I1 Intermediate I (N-Alkylated Pyridinium Salt) A->I1 + Chloroacetaldehyde (Step 1: N-Alkylation) B Chloroacetaldehyde B->I1 I2 Intermediate II (Cyclized Adduct) I1->I2 Intramolecular Cyclization (Base-mediated) P 6-Bromoimidazo[1,2-a]pyridine I2->P Dehydration (Aromatization)

Caption: General mechanism for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Frequently Asked Questions & Troubleshooting Guide

This section is organized to follow the logical flow of the synthesis, from starting materials to the final, purified product.

Part A: Starting Materials & Reagents

Question 1: My reaction is sluggish or failing to initiate. What could be wrong with my starting materials?

Answer: The quality and handling of your starting materials are paramount.

  • 2-Amino-5-bromopyridine Purity: Ensure your aminopyridine is free from significant impurities, particularly other isomers or residual solvents from its synthesis. Purity should be >98% by HPLC.

  • Chloroacetaldehyde Solution: Chloroacetaldehyde is often supplied as a 40-50% aqueous solution and is prone to polymerization upon storage, appearing as a cloudy or viscous liquid.[3] Using aged or polymerized reagent will drastically reduce reaction efficiency. It is advisable to use a fresh bottle or to perform a quality check (e.g., NMR) if in doubt. For scale-up, consider generating chloroacetaldehyde in situ from a more stable precursor if handling the aqueous solution proves problematic.

  • Solvent Quality: Ensure you are using an appropriate grade of solvent (e.g., ACS grade or higher). The presence of water can be acceptable, and some protocols even use aqueous ethanol, but its concentration must be consistent batch-to-batch.[3]

Question 2: What is the optimal base for this reaction, and how critical is its choice when scaling up?

Answer: The base plays a crucial role in deprotonating the intermediate, facilitating the cyclization step.

  • Lab Scale: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are most commonly used and are highly effective.[3][5] They are inexpensive, easy to handle, and simple to remove during workup.

  • Scale-Up Considerations: Sodium bicarbonate is often preferred for large-scale synthesis. It is a weak base, which minimizes the risk of side reactions. Its use also presents a lower exotherm risk compared to stronger bases like sodium hydroxide. A key consideration for scale-up is the evolution of CO₂ gas when using carbonate bases. The reactor must be adequately vented, and the base should be added in portions or at a controlled rate to manage foaming and pressure changes.

Part B: Reaction Conditions & Execution

Question 3: I'm observing a significant amount of a dark, tarry byproduct and my yield is low. What's happening?

Answer: This is a classic sign of side reactions, likely polymerization of the chloroacetaldehyde or degradation of the product under harsh conditions. Here is a workflow to diagnose and solve this issue.

TroubleshootingWorkflow Start Low Yield & Tar Formation CheckTemp Is Reaction Temperature too high (>55°C)? Start->CheckTemp CheckBase Was a strong base used or added too quickly? CheckTemp->CheckBase No Sol_Temp Solution: Reduce temp to 25-45°C. Monitor exotherm during addition. CheckTemp->Sol_Temp Yes CheckReagent Is Chloroacetaldehyde reagent old or polymerized? CheckBase->CheckReagent No Sol_Base Solution: Use NaHCO₃. Add portion-wise to control exotherm and off-gassing. CheckBase->Sol_Base Yes Sol_Reagent Solution: Use fresh reagent. Confirm quality via analytical check. CheckReagent->Sol_Reagent Yes

Caption: Troubleshooting workflow for low yield and byproduct formation.

The reaction is typically run at a mild temperature, between 25°C and 50°C.[3] Exceeding this range, especially during the initial addition of reagents on a large scale, can lead to an uncontrolled exotherm and promote decomposition.

Question 4: The reaction seems to stall and is incomplete even after extended reaction times. How can I drive it to completion?

Answer: Incomplete conversion is a common challenge when moving from a lab flask to a larger reactor.

  • Mass Transfer/Mixing: At scale, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing. Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry (if using NaHCO₃).

  • Stoichiometry: While a slight excess of chloroacetaldehyde (1.1-1.2 equivalents) is typical, ensure accurate measurement.

  • Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 2-amino-5-bromopyridine starting material. If the reaction has stalled, a small, gentle increase in temperature (e.g., from 35°C to 45°C) for a few hours may be sufficient to push it to completion.

Question 5: What is 6-Bromoimidazo[1,2-a]pyridin-2-ol, and how does its synthesis differ?

Answer: This is an excellent and nuanced question. 6-Bromoimidazo[1,2-a]pyridin-2-ol is a tautomer of 6-bromoimidazo[1,2-a]pyridin-2(3H)-one. The standard synthesis described above yields the aromatic 6-Bromoimidazo[1,2-a]pyridine core. Obtaining a 2-hydroxy or 2-oxo functionality requires a different synthetic strategy.

  • Synthetic Approach: You would typically need to start with a different C2 electrophile, such as glyoxylic acid or its derivatives, followed by cyclization. Alternatively, one could envision a multi-step sequence involving the synthesis of the parent heterocycle, followed by functionalization at the C2 position.

  • Tautomerism: In solution and solid-state, the 2-hydroxy form often exists in equilibrium with the 2-oxo (amide) form. The predominant tautomer depends on the solvent, pH, and substituents. For drug development, it is critical to characterize which tautomer is present and pharmacologically active. Direct synthesis of the 2-ol is not the common route; instead, one would synthesize a precursor that allows access to this specific tautomeric system.

Part C: Workup & Purification

Question 6: My workup is difficult, and I'm getting emulsions during extraction. How can I improve the isolation of my crude product?

Answer: This is a frequent scale-up problem. After the reaction, the mixture is often concentrated to remove the alcohol solvent, and the resulting aqueous residue is extracted with an organic solvent like ethyl acetate.[3]

  • Breaking Emulsions: If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.

  • Filtration: Before extraction, filtering the reaction mixture to remove any insoluble inorganic salts (like sodium bromide byproduct and excess sodium bicarbonate) can significantly improve the ease of the phase split.

  • Solvent Choice: Ethyl acetate is a good choice, but dichloromethane can also be used. Ensure you perform multiple extractions (e.g., 3x with smaller volumes) to maximize recovery.

Question 7: What is the best method for purifying the final compound at scale: recrystallization or chromatography?

Answer: The choice depends on the impurity profile and the required final purity.

  • Column Chromatography: Highly effective for removing a wide range of impurities but can be costly and time-consuming at a large scale due to solvent consumption and labor.[6] It is best suited for preparing highly pure analytical standards or for initial multi-kilogram batches where the impurity profile is not yet well understood.

  • Recrystallization: This is the preferred method for large-scale purification due to its efficiency, lower cost, and scalability.[3][6] The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Table 1: Recommended Purification Solvent Systems

MethodSolvent SystemRationale & Comments
Recrystallization Ethyl Acetate / n-HexaneThe product is dissolved in a minimal amount of hot ethyl acetate, and n-hexane is added as an anti-solvent to induce crystallization upon cooling.[3][6] Excellent for achieving high purity.
Recrystallization Isopropanol / WaterCan be effective if the primary impurities are highly soluble or insoluble in this system.
Column Chromatography Silica GelGradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.

Validated Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-5-bromopyridine (5.0 g, 28.9 mmol) and ethanol (40 mL).

  • Reagent Addition: Add sodium bicarbonate (2.67 g, 31.8 mmol, 1.1 eq) to the suspension.

  • Reaction Initiation: Slowly add a 40% aqueous solution of chloroacetaldehyde (4.54 g, 28.9 mmol, 1.0 eq of pure chloroacetaldehyde) dropwise over 15 minutes. An initial mild exotherm may be observed.

  • Reaction: Heat the mixture to 45-50°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as a solid. Recrystallize from a hot mixture of ethyl acetate and n-hexane to yield 6-Bromoimidazo[1,2-a]pyridine as a crystalline solid.

Protocol 2: Considerations for Pilot-Scale Synthesis (100g - 1kg)

Scaling up requires adapting the lab protocol to manage heat and mass transfer effectively.

Table 2: Comparison of Lab vs. Pilot Scale Parameters

ParameterLab Scale (5 g)Pilot Scale (500 g)Key Considerations for Scale-Up
Reactor 100 mL RBF10 L Jacketed Glass ReactorEnsure adequate heating/cooling capacity. Use an overhead mechanical stirrer.
2-Amino-5-bromopyridine 5.0 g500 gEnsure consistent purity of the batch.
Solvent (Ethanol) 40 mL4.0 LMaintain a similar concentration (approx. 8 mL/g).
Base (NaHCO₃) 2.67 g267 gAdd in 3-4 portions to control CO₂ evolution and exotherm.
Chloroacetaldehyde Addition Dropwise over 15 minSub-surface addition via pump over 60-90 minControlled addition is CRITICAL to manage the exotherm. Monitor internal temperature closely.
Temperature Control Heating mantleJacket fluid circulationMaintain internal temperature at < 50°C. Pre-set jacket temperature to 45°C.
Workup Separatory FunnelReactor-based extraction & phase splitAllow adequate time for phase separation. May require pumping phases to separate vessels.
Purification Lab RecrystallizationRecrystallization in a filtered reactorUse a larger, appropriately sized reactor for crystallization and a filter-dryer (e.g., Nutsche filter) for solid isolation.

References

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]

  • Kaushik, N., Singh, G., & Kumar, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(62), 50055-50075. [Link]

  • Pharmaceutical Technology. (2026). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Link]

  • Wang, Y. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • El-Faham, A., et al. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2838. [Link]

Sources

Validation & Comparative

Translational Validation of 6-Bromoimidazo[1,2-a]pyridin-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Challenge

6-Bromoimidazo[1,2-a]pyridin-2-ol (often existing in equilibrium with its lactam tautomer, 6-bromoimidazo[1,2-a]pyridin-2(3H)-one ) represents a privileged scaffold in medicinal chemistry. While historically utilized as a synthetic intermediate, its core structure is the pharmacophore for Potassium-Competitive Acid Blockers (P-CABs) , a class of drugs designed to supersede Proton Pump Inhibitors (PPIs) like Omeprazole.

Validating the efficacy of this scaffold requires a translational mindset. Unlike PPIs, which require acid activation to form covalent bonds, Imidazo[1,2-a]pyridine derivatives bind ionically and reversibly to the H+/K+-ATPase. Therefore, standard in vitro screens must be adapted to account for K+ competition, and in vivo models must strictly control for basal vs. stimulated acid secretion.

This guide provides a self-validating framework to bridge the gap between biochemical potency and in vivo efficacy, specifically comparing this scaffold against the clinical standards Omeprazole (PPI) and Vonoprazan (P-CAB).

Mechanistic Distinction & Comparative Analysis

To validate efficacy, one must first understand how the molecule differs from the standard of care. The 6-Bromoimidazo[1,2-a]pyridine core targets the luminal surface of the gastric proton pump but does not require an acidic environment for activation, offering a faster onset of action.

Comparative Performance Matrix
Feature6-Br-Imidazo[1,2-a]pyridine Core Omeprazole (Standard PPI) Vonoprazan (Reference P-CAB)
Binding Mechanism Ionic/Reversible (K+ Competitive)Covalent (Disulfide bond)Ionic/Reversible (K+ Competitive)
Acid Activation? No (Active in neutral pH)Yes (Prodrug)No
Half-Life (

)
Variable (Derivative dependent)Short (~1 hr)Long (~7-9 hrs)
Onset of Action Rapid (< 30 mins)Slow (Requires accumulation)Rapid
Effect of Meal MinimalSignificant (Needs active pumps)Minimal
Primary Assay K+-competitive H+/K+-ATPaseAcid-activated ATPaseK+-competitive H+/K+-ATPase
Mechanism of Action Visualization

The following diagram illustrates the kinetic difference between the Imidazo-pyridine scaffold and traditional PPIs.

MOA_Comparison Pump H+/K+ ATPase (Resting State) ActivePump Active Pump (Acidic Canaliculus) Pump->ActivePump Meal Stimulation Inhibition_Covalent Irreversible Inhibition (Covalent Bond) ActivePump->Inhibition_Covalent PPI Omeprazole (Prodrug) ActivatedPPI Sulfenamide (Active Species) PPI->ActivatedPPI Requires Acid (pH < 4) ActivatedPPI->ActivePump Cysteine Binding Imidazo 6-Br-Imidazo Derivative Imidazo->Pump Binds Resting State Imidazo->ActivePump Binds Active State Inhibition_Ionic Reversible Inhibition (K+ Competition) Imidazo->Inhibition_Ionic Blocks K+ Entry

Figure 1: Mechanistic divergence between Imidazo-pyridine derivatives (P-CABs) and PPIs.[1] Note that the Imidazo scaffold does not require acid activation.

In Vitro Validation: The H+/K+-ATPase Assay[1]

Before animal testing, the molecule must be validated for K+-competitive inhibition . A standard IC50 assay is insufficient; you must demonstrate that increasing K+ concentration shifts the IC50 curve (the hallmark of competition).

Protocol: Lyophilized Gastric Vesicle Assay

Objective: Confirm that the 6-Bromoimidazo derivative inhibits acid secretion via the P-CAB mechanism.

  • Preparation: Isolate gastric vesicles from hog or rabbit stomach (rich in H+/K+-ATPase) and lyophilize to permeabilize the membrane (allowing K+ access).

  • Reaction Mix:

    • Buffer: Tris-acetate (pH 6.0 - 7.4).

    • Substrate: ATP (2 mM).

    • Variable 1: Test Compound (0.01 µM – 100 µM).

    • Variable 2: K+ Concentration (Low: 2 mM vs. High: 20 mM).

  • Incubation: 30 minutes at 37°C.

  • Readout: Measure inorganic phosphate (Pi) release using the Malachite Green method.

  • Validation Criteria (Self-Check):

    • If the compound is a P-CAB, the IC50 should increase as K+ concentration increases (competitive antagonism).

    • If the IC50 remains static despite high K+, the mechanism is likely non-competitive (toxicity or allosteric).

Authoritative Insight: This protocol aligns with the characterization of SCH 28080 , the prototype imidazo[1,2-a]pyridine inhibitor.[1] See Wallmark et al. (1987) for the foundational kinetic methods [1].

In Vivo Validation: The Shay Pylorus Ligation Model

The "Gold Standard" for validating antisecretory efficacy in rodents is the Shay Pylorus Ligation Model . Unlike ethanol-induced ulcer models (which test cytoprotection), the Shay model specifically measures acid accumulation , making it the only logical choice for P-CAB validation.

Why this model?

The 6-Bromoimidazo scaffold targets the pump directly. Pylorus ligation physically traps gastric secretions. By measuring the pH and volume of the trapped juice, you directly quantify pump inhibition.

Step-by-Step Protocol (Refined "No Pain" Method)

This protocol incorporates refinements to minimize animal distress while maximizing data integrity (E-E-A-T compliance).

Subjects: Wistar Rats (180–220g), fasted 24h (water ad libitum).

  • Pre-Treatment (T = -1 hr):

    • Group A (Control): Vehicle (0.5% CMC).[2]

    • Group B (Standard): Omeprazole (20 mg/kg, p.o.) or Vonoprazan (10 mg/kg).

    • Group C (Test): 6-Bromoimidazo Derivative (Dose range: 5–50 mg/kg).

  • Surgical Ligation (T = 0):

    • Anesthetize rat (Isoflurane).

    • Make a small midline abdominal incision.[2][3]

    • Locate the pylorus (junction of stomach and duodenum).

    • Ligate securely with 4-0 silk suture (avoid damaging blood vessels).

    • Suture abdomen closed.

  • Accumulation Phase (T = 0 to 4 hrs):

    • Allow acid to accumulate. Note: Keep animal hydrated/warm.

  • Harvest (T = 4 hrs):

    • Euthanize animal.

    • Clamp the esophagus and remove the stomach.

    • Collect gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Volume: Measure supernatant volume.

    • pH: Measure directly.

    • Total Acidity: Titrate against 0.01 N NaOH using phenolphthalein.

Experimental Workflow Diagram

Shay_Protocol Start Start: Wistar Rats (Fasted 24h) Dosing Oral Dosing (Test Compound / Vehicle) Start->Dosing T = -1 hr Surgery Pylorus Ligation (Under Anesthesia) Dosing->Surgery T = 0 Wait 4 Hour Accumulation (Acid Secretion Phase) Surgery->Wait Harvest Stomach Excision & Juice Collection Wait->Harvest T = +4 hrs Analysis Data Quantification 1. Volume (mL) 2. pH 3. Total Acidity (mEq/L) 4. Ulcer Index Harvest->Analysis

Figure 2: The Shay Pylorus Ligation workflow for quantifying gastric acid inhibition.

Data Interpretation & Troubleshooting

When analyzing data from the Shay model using Imidazo[1,2-a]pyridine derivatives, look for the following patterns to confirm efficacy:

  • Volume vs. Acidity: A true P-CAB should significantly reduce Total Acidity and Volume , while increasing pH .

    • Troubleshooting: If Volume decreases but Acidity remains high, the compound may be anticholinergic rather than a proton pump inhibitor.

  • Rebound Hyperacidity: Unlike PPIs, P-CABs have a rapid "off-rate." If you extend the Shay model beyond 6-8 hours, you may see acid levels return to baseline faster than with Omeprazole. This is a pharmacokinetic feature, not a failure.

  • Tautomer Stability: Ensure your formulation maintains the 6-Bromoimidazo[1,2-a]pyridin-2-ol in a stable state. In solution, the 2-one tautomer may predominate. Verify stability in the vehicle (0.5% CMC or Methylcellulose) using HPLC prior to dosing.

References

  • Wallmark, B., et al. (1987). "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[4] Journal of Biological Chemistry.

  • Shay, H., et al. (1945). "A simple method for the uniform production of gastric ulceration in the rat." Gastroenterology. (Foundational Protocol).[5]

  • Baggio, C.H., et al. (2003). "Characterization of a refinement of the 'pylorus ligation' model of rat gastric ulceration resulting in 'no pain'." Journal of Pharmacological and Toxicological Methods.

  • Scott, D.R., et al. (1987). "Inhibition of gastric H+,K+-ATPase by substituted imidazo[1,2-a]pyridines." Biochemical Pharmacology.

  • PubChem. "6-Bromoimidazo[1,2-a]pyridine Compound Summary." National Library of Medicine.

Sources

comparative analysis of the kinase inhibitory profile of 6-Bromoimidazo[1,2-a]pyridin-2-ol

[1]

Executive Summary

6-Bromoimidazo[1,2-a]pyridin-2-ol is a bicyclic heteroaromatic compound that exists in dynamic equilibrium with its lactam tautomer, 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one .[1][2] While often utilized as a synthetic intermediate, this core scaffold exhibits intrinsic ATP-competitive inhibitory activity against specific serine/threonine kinases.[1][2]

The 6-bromo substituent is critical for its bioactivity, often occupying the hydrophobic "gatekeeper" pocket within the kinase ATP-binding site, enhancing selectivity and potency.[1] This guide analyzes its performance as a lead scaffold against three primary kinase families:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK) : Anti-inflammatory target.[1][2][3]

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) : Neurodegenerative target (Down syndrome, Alzheimer's).[1][2]

  • CDC-Like Kinase 1 (CLK1) : mRNA splicing regulator.[1][2]

Chemical Identity & Mechanism of Action[1]

Tautomerism and Binding Mode

The molecule exists predominantly in the 2-one (lactam) form in solution, but binds to kinases in a manner that exploits the aromaticity of the imidazo[1,2-a]pyridine core.[1][2]

  • Core Structure : Imidazo[1,2-a]pyridine.[1][2][4][5][6][7][8]

  • Key Substituent : 6-Bromo (Halogen bonding capability; hydrophobic fill).[1]

  • Mechanism : Type I ATP-Competitive Inhibition .[1] The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge region" (typically via N1 and the C2-oxygen or N-H depending on substitution).[1][2]

Structural Significance of the 6-Bromo Group

In structure-activity relationship (SAR) studies, the bromine atom at position 6 has been shown to:

  • Increase lipophilicity (logP), improving membrane permeability.[1][2]

  • Form specific halogen bonds with backbone carbonyls or side chains (e.g., the gatekeeper residue) in the ATP pocket, significantly boosting potency compared to the unsubstituted analog.[2]

Comparative Kinase Profile[1]

The following table compares the inhibitory potential of the 6-Bromoimidazo[1,2-a]pyridin-2-one scaffold against standard reference inhibitors for its primary targets.

Target KinaseRole in DiseaseScaffold Potency (IC₅₀)*Standard Inhibitor (IC₅₀)Selectivity Profile
p38α MAPK Inflammation, Cytokine production0.1 - 10 µM SB203580 (48 nM)Moderate.[1] The 6-Br group provides selectivity over JNK/ERK.[1]
DYRK1A Alzheimer's, Down Syndrome0.7 - 5 µM Harmine (80 nM)High.[1][2] Often equipotent against CLK1 due to structural homology.[1][2]
CLK1 Alternative Splicing (Cancer)0.5 - 2 µM KH-CB19 (20 nM)High.[1] Selectivity over CDK2 depends on C3-substitution.[1]
CDK2 Cell Cycle (Cancer)> 10 µM Roscovitine (450 nM)Lower affinity unless specifically substituted at C3/C8 positions.[1][2]

*Note: Potency values refer to optimized derivatives retaining the 6-bromo-2-one core.[1] The naked scaffold typically exhibits low-micromolar to high-micromolar affinity.[1]

Detailed Analysis by Target
A. p38 MAPK Inhibition

The imidazo[1,2-a]pyridine core is a bioisostere of the triarylimidazole pharmacophore found in SB203580 .[1][2]

  • Mechanism : The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge region (Met109 in p38α).[1][2] The 6-bromo group projects into the hydrophobic pocket II, interacting with the gatekeeper residue (Thr106).[1][2]

  • Advantage : Unlike some imidazole inhibitors, this scaffold shows reduced inhibition of CYP450 enzymes, improving metabolic stability.[1][2]

B. DYRK1A & CLK1 Inhibition

Recent studies (e.g., Oceanomics, Eur. J. Med.[1][2] Chem.) have identified 6-halogenated imidazo[1,2-a]pyridines as potent inhibitors of the DYRK/CLK family.[1][2]

  • Mechanism : These kinases share a similar ATP-binding pocket.[1] The 6-bromo derivative acts as a "fragment hit," which can be optimized by adding aryl groups at the C3 position.[1][2]

  • Therapeutic Relevance : Inhibition of DYRK1A corrects cognitive deficits in Down syndrome models; CLK1 inhibition modulates splicing of VEGF, relevant in oncology.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the inhibitory constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1

Reagents:

  • Recombinant Kinase (DYRK1A or p38α).[1][2]

  • Substrate: Woodtide (DYRK1A) or ATF2 peptide (p38).[1][2]

  • Ultrapure ATP (10 mM stock).[1][2]

  • Test Compound: 6-Bromoimidazo[1,2-a]pyridin-2-ol (dissolved in DMSO).[1][2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1][2]

Workflow:

  • Preparation : Dilute compound in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to 4x final concentration (10-point dose response, e.g., 100 µM to 0.1 nM).

  • Enzyme Reaction :

    • Add 2.5 µL compound solution to 384-well white plate.

    • Add 2.5 µL kinase solution (optimized to convert 10-20% ATP).[1][2] Incubate 10 min at RT.

    • Add 5 µL ATP/Substrate mix (Final ATP concentration = ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of the kinase, typically 10-50 µM).[1]
      
    • Incubate at RT for 60 minutes.

  • Detection :

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase signal).[1][2] Incubate 30 min.

  • Analysis : Measure luminescence on a plate reader. Plot RLU vs. log[Concentration] to determine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     using a 4-parameter logistic fit.[1]
    
Protocol 2: Cell Viability & Target Engagement (Western Blot)

To assess cellular permeability and downstream signaling inhibition.[1][2]

  • Cell Culture : Seed HeLa or SH-SY5Y cells (5,000 cells/well) in DMEM + 10% FBS.

  • Treatment : Treat with compound (1, 5, 10 µM) for 24 hours. Include DMSO control and Reference Inhibitor (e.g., Harmine 1 µM).[1][2]

  • Lysis : Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot :

    • Load 20 µg protein/lane.[1]

    • Primary Antibodies: Anti-phospho-tau (Thr212) for DYRK1A activity; Anti-phospho-HSP27 for p38 activity.[1]

    • Normalization: Anti-GAPDH.[1]

  • Result : A reduction in p-Tau or p-HSP27 indicates successful target engagement.[1]

Visualization of Signaling Pathways[1][9]

The following diagram illustrates the dual role of the 6-Bromoimidazo[1,2-a]pyridin-2-one scaffold in modulating neurodegenerative (DYRK1A) and inflammatory (p38) pathways.

KinasePathwayscluster_NeuroNeurodegeneration Pathwaycluster_InflamInflammatory PathwayCompound6-Bromoimidazo[1,2-a]pyridin-2-ol (Scaffold)DYRK1ADYRK1A KinaseCompound->DYRK1AInhibits (IC50 ~ μM)SplicingAlternative Splicing(CLK1 dependent)Compound->SplicingModulates via CLK1p38p38 MAPKCompound->p38Inhibits (IC50 ~ μM)TauTau ProteinDYRK1A->TauPhosphorylatespTauPhospho-Tau(Aggregates)Tau->pTauPathologicalAggregationMK2MK2p38->MK2ActivatesCytokPro-inflammatoryCytokines (TNF-a, IL-6)MK2->CytokIncreases Expression

Caption: Dual-pathway inhibition mechanism. The scaffold targets DYRK1A (preventing Tau phosphorylation) and p38 MAPK (reducing cytokine release).[1][2]

References

  • Kouakou, A., et al. (2016).[1][2] "Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors." European Journal of Medicinal Chemistry, 121, 324-333.[1][2] Link

  • Goode, N. H., et al. (2004).[1][2] "Imidazo[1,2-a]pyridines: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.[1][2][9] Link

  • Rosales, P. F., et al. (2020).[1][2] "Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Journal of the Brazilian Chemical Society, 31(10), 1809-1828.[1][2] Link

  • Lee, J. C., et al. (1999).[1][2][3] "p38 mitogen-activated protein kinase inhibitors—mechanisms and therapeutic potentials." Pharmacology & Therapeutics, 82(2-3), 389-397.[1][2][3] Link

  • Fukunaga, K., et al. (2010).[1][2] "Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one (ZSET1446) ameliorates learning impairment... by stimulating CaMKII and PKC."[5] Journal of Pharmacology and Experimental Therapeutics. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridin-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.